3,4-Dimethyl-1-pentanol
Overview
Description
3,4-Dimethyl-1-pentanol is an organic compound with the molecular formula C(7)H({16})O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes two methyl groups at the third and fourth positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-pentanol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 3,4-dimethyl-1-pentanal with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method includes the reduction of 3,4-dimethyl-2-pentanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-dimethyl-1-pentanal. This process involves the use of catalysts such as palladium on carbon under high pressure and temperature conditions to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form hydrocarbons, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 3,4-Dimethyl-1-pentanal or 3,4-dimethyl-2-pentanone.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives such as 3,4-dimethyl-1-pentyl chloride or bromide.
Scientific Research Applications
3,4-Dimethyl-1-pentanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the manufacture of fragrances, flavors, and as a chemical intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-pentanol primarily involves its interaction with enzymes and other molecular targets in biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways. In synthetic chemistry, its reactivity is largely determined by the presence of the hydroxyl group and the steric effects of the methyl groups.
Comparison with Similar Compounds
1-Pentanol: Lacks the methyl groups, resulting in different physical and chemical properties.
3-Methyl-1-pentanol: Has only one methyl group, leading to variations in reactivity and applications.
4-Methyl-1-pentanol: Similar to 3,4-Dimethyl-1-pentanol but with a different methyl group position.
Uniqueness: this compound is unique due to the presence of two methyl groups at specific positions, which significantly influence its chemical behavior and applications. This structural feature makes it more versatile in certain synthetic and industrial processes compared to its analogs.
Properties
IUPAC Name |
3,4-dimethylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)7(3)4-5-8/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJNECJVNWTYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984245 | |
Record name | 3,4-Dimethylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6570-87-2 | |
Record name | 1-Pentanol, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006570872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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